N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Catalog No.
S11517513
CAS No.
M.F
C27H26N4O2S
M. Wt
470.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,...

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Molecular Formula

C27H26N4O2S

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C27H26N4O2S/c32-25(28-22-13-12-18-9-4-5-11-20(18)22)19-10-6-14-31(15-19)27-29-23-21(17-7-2-1-3-8-17)16-34-24(23)26(33)30-27/h1-5,7-9,11,16,19,22H,6,10,12-15H2,(H,28,32)(H,29,30,33)

InChI Key

QEGRXEFPECWKNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NC5CCC6=CC=CC=C56

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound characterized by its unique structural features. It consists of a piperidine ring connected to a thieno[3,2-d]pyrimidine moiety, which is further substituted with an indene derivative. The compound's structure suggests potential interactions with biological targets due to its diverse functional groups, including a carbonyl and an amide.

Typical of amides and heterocycles:

  • Hydrolysis: The amide can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.
  • Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Electrophilic aromatic substitution may occur on the phenyl ring, allowing for further functionalization.

Preliminary studies indicate that N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide exhibits significant biological activity. It has been investigated for:

  • Antimicrobial Properties: Exhibiting potential against various bacterial strains.
  • Anticancer Activity: Some derivatives of thieno[3,2-d]pyrimidines have shown promise in inhibiting cancer cell proliferation.

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Thieno[3,2-d]pyrimidine Core: This may involve cyclization reactions starting from appropriate precursors such as phenyl derivatives and thioureas.
  • Indene Derivative Synthesis: The indene moiety can be synthesized through cyclization of substituted phenyl compounds with suitable reagents.
  • Coupling Reaction: The final step often involves coupling the indene derivative with the thieno[3,2-d]pyrimidine using coupling agents or conditions that facilitate amide bond formation.

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting various diseases due to its biological activities.
  • Material Science: Utilized in synthesizing advanced materials owing to its unique structural properties.

Studies on the interaction of this compound with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action. Initial findings suggest that it may bind to specific receptors or enzymes involved in disease pathways, potentially modulating their activity.

Several compounds share structural similarities with N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide. Below is a comparison table highlighting unique aspects:

Compound NameStructural FeaturesBiological ActivityUniqueness
4-Oxo-thieno[2,3-d]pyrimidineLacks indene moietyAntimicrobialSimpler structure
Indole-based derivativesIndole instead of thienoAnticancerDifferent heterocycle
Piperidine derivativesVarying substitutions on piperidineNeuroactiveFocus on CNS effects

These comparisons illustrate how N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide stands out due to its complex structure combining multiple heterocycles and potential therapeutic applications.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

470.17764726 g/mol

Monoisotopic Mass

470.17764726 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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